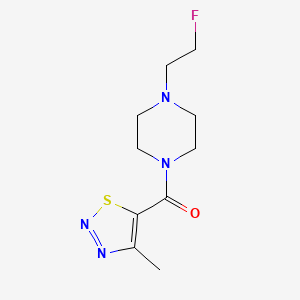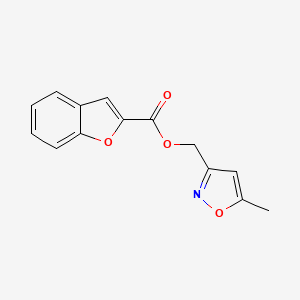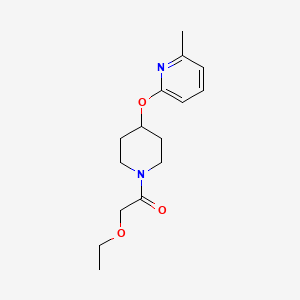
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a compound characterized by its distinctive molecular structure
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves a series of reaction steps.
Synthetic Routes:
One common approach includes the reaction of 6-methyl-2-pyridinol with a piperidine derivative in the presence of an appropriate base to form the intermediate compound.
This intermediate is then subjected to ethoxylation using ethylation reagents under controlled temperature conditions to form the final compound.
Industrial Production Methods:
Industrial production may involve optimization of these synthetic routes to enhance yield and purity.
Large-scale reactors and continuous flow processes can be employed to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is capable of undergoing various chemical reactions due to the functional groups present in its structure.
Types of Reactions:
Oxidation: Can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.
Reduction: Can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where substituents can be introduced into the molecule.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and bases for substitution reactions, such as alkyl halides and sodium hydroxide.
Major Products:
Oxidation and reduction reactions typically yield oxygenated or hydrogenated derivatives.
Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry:
Used as a reagent in organic synthesis to develop new chemical entities.
Serves as a model compound in studying reaction mechanisms and kinetics.
Biology:
May act as a probe in biochemical studies to investigate enzyme interactions.
Potential use in the development of diagnostic assays.
Medicine:
Research into its pharmacological properties could lead to the development of new therapeutic agents.
Studies on its interaction with biological targets to understand its therapeutic potential.
Industry:
Utilized in the synthesis of intermediates for various industrial applications.
Potential use in the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action of 2-Ethoxy-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone depends on the context of its application.
Molecular Targets:
It may interact with specific enzymes or receptors in biological systems.
Could act on nucleophilic or electrophilic sites in chemical reactions.
Pathways Involved:
Pathways may include binding to active sites of enzymes, altering enzyme activity.
In chemical reactions, it may follow typical organic reaction pathways depending on the reagents and conditions.
Vergleich Mit ähnlichen Verbindungen
Compounds like 2-Ethoxy-1-(4-((6-methylpyridin-3-yl)oxy)piperidin-1-yl)ethanone.
Analogous compounds with variations in the pyridine or piperidine rings.
Uniqueness:
The presence of the 6-methylpyridin-2-yl group makes it unique compared to other compounds with different substituents.
Eigenschaften
IUPAC Name |
2-ethoxy-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-19-11-15(18)17-9-7-13(8-10-17)20-14-6-4-5-12(2)16-14/h4-6,13H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWVWFLDZSXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2865176.png)
![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2865177.png)
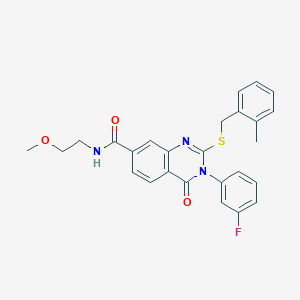

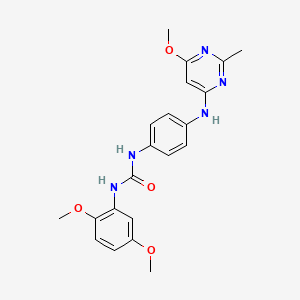
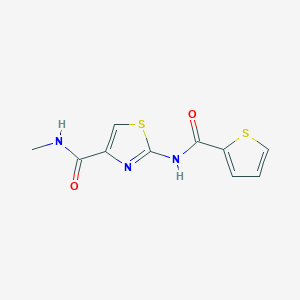
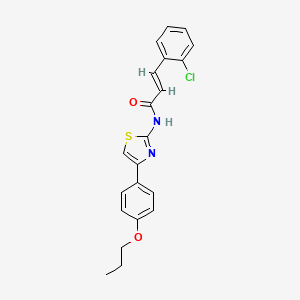
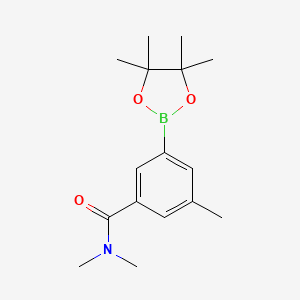
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2865188.png)

